molecular formula C29H37NO4 B15192023 (1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid CAS No. 259192-07-9

(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid

Cat. No.: B15192023
CAS No.: 259192-07-9
M. Wt: 463.6 g/mol
InChI Key: CBWUCCIELNNDND-ZQAVXXLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trien-4-ol; (2S)-2-hydroxy-2-phenylacetic acid” is a complex bicyclic alkaloid conjugated with a hydroxy-phenylacetic acid moiety. The (2S)-2-hydroxy-2-phenylacetic acid component likely serves as a counterion or co-formulant, enhancing solubility or stability.

Key properties include:

  • Molecular weight: The tetracyclic backbone alone (without substituents) has a molecular weight of 227.349 g/mol .
  • Stereochemistry: The 1R,9R,10R configuration dictates spatial orientation, influencing binding interactions with biological targets.
  • Functional groups: The hydroxyl group at position 4 and the cyclobutylmethyl chain may modulate pharmacokinetics, such as logP (lipophilicity) and hydrogen-bonding capacity.

Properties

CAS No.

259192-07-9

Molecular Formula

C29H37NO4

Molecular Weight

463.6 g/mol

IUPAC Name

(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C21H29NO.C8H8O3/c23-17-8-7-16-12-20-18-6-1-2-9-21(18,19(16)13-17)10-11-22(20)14-15-4-3-5-15;9-7(8(10)11)6-4-2-1-3-5-6/h7-8,13,15,18,20,23H,1-6,9-12,14H2;1-5,7,9H,(H,10,11)/t18-,20+,21+;7-/m00/s1

InChI Key

CBWUCCIELNNDND-ZQAVXXLMSA-N

Isomeric SMILES

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CC5CCC5.C1=CC=C(C=C1)[C@@H](C(=O)O)O

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CCC5.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving intramolecular Diels-Alder reactions or other cycloaddition processes.

    Introduction of the cyclobutylmethyl group: This step may involve alkylation reactions using cyclobutylmethyl halides under basic conditions.

    Attachment of the phenylacetic acid moiety: This can be accomplished through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like LiAlH4 or NaBH4.

    Substitution: The phenylacetic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)

    Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

    Substitution: HNO3 (Nitric acid) for nitration, Br2 (Bromine) for bromination

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates analogs based on structural features , molecular properties , and biological relevance , drawing from diverse sources.

Structural Analogs with Azatetracyclo Frameworks
Compound Name Molecular Weight (g/mol) Key Substituents Notable Differences Source
(1R,9R,10R)-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2,4,6-triene 227.349 None (base structure) Lacks cyclobutylmethyl and hydroxyl groups; simpler scaffold
(1R,9S,10S)-17-[(3-Hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene Not reported 3-Hydroxycyclobutylmethyl Hydroxyl on cyclobutyl enhances polarity vs. target’s non-hydroxylated cyclobutylmethyl
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Not reported Dithia backbone, 4-hydroxyphenyl Sulfur atoms replace carbons; aromatic substituent alters electronic profile
(1S,2R,10S,11S,14S,15S)-N-tert-butyl-5-hydroxy-6-azatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-3,5-diene Not reported tert-butyl, carboximidic acid Bulky tert-butyl group reduces membrane permeability vs. cyclobutylmethyl

Key Observations :

  • Substituent Effects : The cyclobutylmethyl group in the target compound likely increases lipophilicity (logP) compared to the hydroxylated analog in , which may favor blood-brain barrier penetration.
Pharmacokinetic and Pharmacodynamic Comparisons

Evidence from similarity indexing studies (e.g., Tanimoto coefficient-based methods ) provides a framework for comparing molecular properties:

Property Target Compound Aglaithioduline (70% similarity to SAHA ) SAHA (Reference)
logP Estimated >3 (cyclobutylmethyl) 2.8 3.1
Hydrogen Bond Donors 2 (hydroxyl groups) 2 2
Molecular Flexibility Low (rigid tetracyclic core) Moderate High
  • However, the absence of a zinc-binding group (e.g., hydroxamate in SAHA) may limit direct HDAC targeting.
  • Solubility : The (2S)-2-hydroxy-2-phenylacetic acid component likely improves aqueous solubility compared to analogs lacking ionizable groups (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.